tert-butyl N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]carbamate
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Description
Synthesis Analysis
The synthesis of carbamates involves a three-component coupling of amines, carbon dioxide, and halides. This method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular structure of carbamates involves lipophilic interactions and intermolecular hydrogen bonding . For example, lipophilic interactions are seen between C10–H10C…H9B–C9 and C10–H10A…H11C–C11 of Boc-methyl groups while intermolecular hydrogen bonding are present between N2–N2H2…O1 and N1–N1H…O1 .Chemical Reactions Analysis
Carbamates undergo various reactions. For example, when tert-butyl chloride is dissolved in water, it undergoes hydrolysis to tert-butyl alcohol . Also, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of carbamates vary. For example, tert-butyl 2-chloropyridine-4-carbamate has a molecular weight of 228.68 .Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO3/c1-13(2,3)19-12(18)16-7-11(17)8-4-5-9(14)10(15)6-8/h4-6,11,17H,7H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOMVRIXSZEPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=C(C=C1)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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